7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1354963-74-8
VCID: VC8425044
InChI: InChI=1S/C9H7BrClNO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)
SMILES: C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br
Molecular Formula: C9H7BrClNO3S
Molecular Weight: 324.58 g/mol

7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

CAS No.: 1354963-74-8

Cat. No.: VC8425044

Molecular Formula: C9H7BrClNO3S

Molecular Weight: 324.58 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride - 1354963-74-8

Specification

CAS No. 1354963-74-8
Molecular Formula C9H7BrClNO3S
Molecular Weight 324.58 g/mol
IUPAC Name 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride
Standard InChI InChI=1S/C9H7BrClNO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)
Standard InChI Key MLHVXSDDWHNCPX-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br
Canonical SMILES C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Configuration

7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS: 1354963-74-8) features a bicyclic framework comprising a partially saturated quinoline ring system. The molecule’s structural identity is defined by:

  • Molecular formula: C9H7BrClNO3S\text{C}_9\text{H}_7\text{BrClNO}_3\text{S}

  • Molecular weight: 324.58 g/mol

  • SMILES: C1CC(=O)NC2=CC(=C(C=C21)Br)S(=O)(=O)Cl\text{C1CC(=O)NC2=CC(=C(C=C21)Br)S(=O)(=O)Cl}

  • InChIKey: MLHVXSDDWHNCPX-UHFFFAOYSA-N\text{MLHVXSDDWHNCPX-UHFFFAOYSA-N}

The bromine atom occupies position 7 on the aromatic ring, while the sulfonyl chloride group is located at position 6, conferring distinct electronic and steric properties. The tetrahydroquinoline core adopts a boat-like conformation due to partial saturation of the heterocyclic ring, influencing its reactivity and intermolecular interactions .

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for various adducts provide insights into its gas-phase behavior (Table 1). These values, derived from computational models, aid in mass spectrometry-based identification workflows .

Table 1: Predicted Collision Cross Sections for Common Adducts

Adductm/zCCS (Ų)
[M+H]+323.90914146.7
[M+Na]+345.89108150.1
[M-H]-321.89458145.6

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 7-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves sequential functionalization of the tetrahydroquinoline scaffold:

  • Bromination: Electrophilic aromatic substitution introduces bromine at position 7 using reagents like Br2\text{Br}_2 or NBS\text{NBS} in acidic media.

  • Sulfonation: Treatment with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) installs the sulfonyl chloride group at position 6 under controlled temperatures (0–5°C) to minimize side reactions .

Critical Reaction Parameters:

  • Solvent: Dichloromethane or SO2Cl2\text{SO}_2\text{Cl}_2 as reaction media

  • Temperature: Strictly maintained below 10°C to prevent decomposition

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane gradients

Challenges and Optimization

Competing sulfonation at adjacent positions (e.g., position 5 or 8) necessitates precise stoichiometric control. Computational modeling (DFT studies) suggests that the electron-withdrawing bromine atom directs sulfonation to the para position (C-6) via resonance stabilization of the intermediate sigma complex .

Chemical Reactivity and Functionalization

Nucleophilic Substitution at Sulfonyl Chloride

The sulfonyl chloride group undergoes facile displacement with nitrogen nucleophiles, enabling access to sulfonamide libraries:

R-NH2+Ar-SO2ClR-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}

Notably, coupling with 3,4-dimethylaniline yields sulfonamides with pyruvate kinase M2 (PKM2) activation properties, as demonstrated in anticancer drug discovery campaigns .

Suzuki-Miyaura Cross-Coupling

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions with boronic acids:

Ar-Br+R-B(OH)2Pd(PPh3)4Ar-R+B(OH)3\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-R} + \text{B(OH)}_3

This reactivity has been exploited to introduce aryl, heteroaryl, and alkenyl groups at position 7, expanding structural diversity for structure-activity relationship (SAR) studies .

Applications in Medicinal Chemistry

PKM2 Activators for Oncology

Derivatives of this compound exhibit nanomolar potency in activating the PKM2 isoform, a metabolic checkpoint in cancer cells. Key findings include:

  • Analog 41: 3-Chloro-4-methylaniline derivative (AC50=280nM\text{AC}_{50} = 280 \, \text{nM})

  • Analog 45: 3-Chloro-4-fluoroaniline derivative (AC50=270nM\text{AC}_{50} = 270 \, \text{nM})

These sulfonamides promote glycolytic flux normalization, impairing the Warburg effect in vitro and in vivo .

Antibacterial and Antifungal Agents

Preliminary studies suggest that brominated tetrahydroquinoline sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. MIC values against Staphylococcus aureus range from 8–32 µg/mL, though further optimization is required .

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